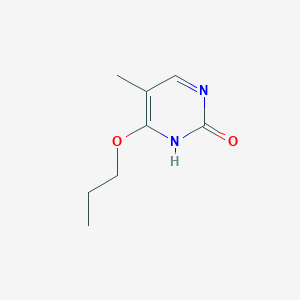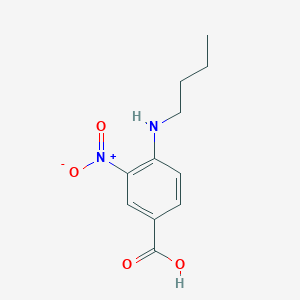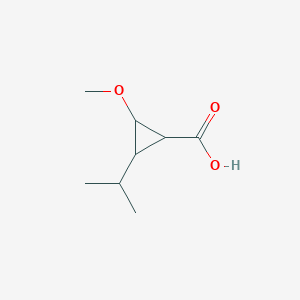
2-Isopropyl-3-methoxycyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-3-methoxycyclopropanecarboxylic acid, also known as IMCCA, is a cyclopropane-containing amino acid that has gained significant attention in the field of chemical biology. It is a non-proteinogenic amino acid that can be incorporated into peptides and proteins, making it a valuable tool for studying protein structure and function.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is not well understood. However, it is believed that the cyclopropane ring in 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can interact with other amino acids in a protein, altering its structure and function. This makes 2-Isopropyl-3-methoxycyclopropanecarboxylic acid a valuable tool for studying protein-ligand interactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid are not well characterized. However, it has been shown to have minimal toxicity in cell culture experiments, making it a promising tool for studying protein structure and function in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is its ability to be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows for the easy introduction of cyclopropane-containing amino acids into proteins, making it a valuable tool for studying protein structure and function. However, one limitation of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid is that it is not a natural amino acid, and its effects on protein structure and function may not accurately reflect those of natural amino acids.
Zukünftige Richtungen
There are many future directions for the use of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid in scientific research. One potential application is in the study of protein-ligand interactions, as the cyclopropane ring in 2-Isopropyl-3-methoxycyclopropanecarboxylic acid may be able to interact with ligands in a protein. Additionally, 2-Isopropyl-3-methoxycyclopropanecarboxylic acid could be used to study the effects of cyclopropane-containing amino acids on protein stability and folding. Finally, 2-Isopropyl-3-methoxycyclopropanecarboxylic acid could be used as a tool for studying the effects of post-translational modifications on protein structure and function.
Synthesemethoden
The synthesis of 2-Isopropyl-3-methoxycyclopropanecarboxylic acid involves the reaction of cyclopropanecarboxylic acid with isopropylmagnesium bromide and methanol. This reaction yields 2-Isopropyl-3-methoxycyclopropanecarboxylic acid as a white solid with a melting point of 105-107°C. The purity of the synthesized 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can be confirmed using NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-3-methoxycyclopropanecarboxylic acid has been used in a variety of scientific research applications. One of its main uses is as a tool for studying protein structure and function. 2-Isopropyl-3-methoxycyclopropanecarboxylic acid can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques, allowing researchers to study the effects of cyclopropane-containing amino acids on protein structure and function.
Eigenschaften
CAS-Nummer |
122775-02-4 |
|---|---|
Produktname |
2-Isopropyl-3-methoxycyclopropanecarboxylic acid |
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-methoxy-3-propan-2-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-4(2)5-6(8(9)10)7(5)11-3/h4-7H,1-3H3,(H,9,10) |
InChI-Schlüssel |
KCCFKATXYGTEBQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1OC)C(=O)O |
Kanonische SMILES |
CC(C)C1C(C1OC)C(=O)O |
Synonyme |
Cyclopropanecarboxylic acid, 2-methoxy-3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
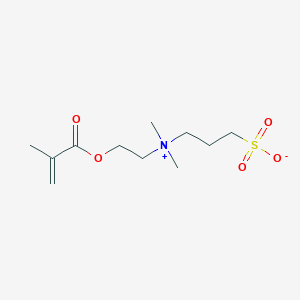
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
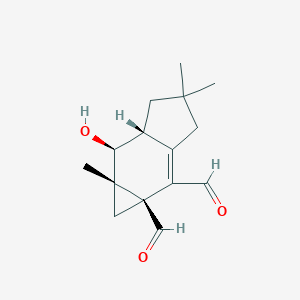
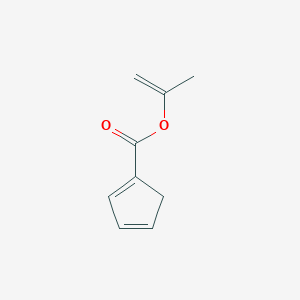
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
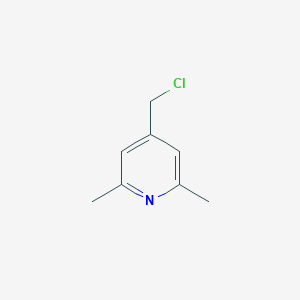

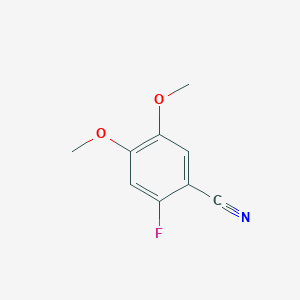
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
